molecular formula C4H10ClNO B6189830 N-cyclobutylhydroxylamine hydrochloride CAS No. 169956-58-5

N-cyclobutylhydroxylamine hydrochloride

Cat. No.: B6189830
CAS No.: 169956-58-5
M. Wt: 123.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutylhydroxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is substituted with a cyclobutyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutylhydroxylamine hydrochloride can be synthesized through the reaction of cyclobutylamine with hydroxylamine hydrochloride. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of acid or base catalysts.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-cyclobutylhydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including its use in drug development.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism by which N-cyclobutylhydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylhydroxylamine hydrochloride: Similar in structure but with a tert-butyl group instead of a cyclobutyl group.

    N-methylhydroxylamine hydrochloride: Contains a methyl group instead of a cyclobutyl group.

Uniqueness

N-cyclobutylhydroxylamine hydrochloride is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other hydroxylamine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

169956-58-5

Molecular Formula

C4H10ClNO

Molecular Weight

123.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.